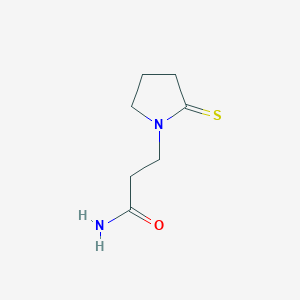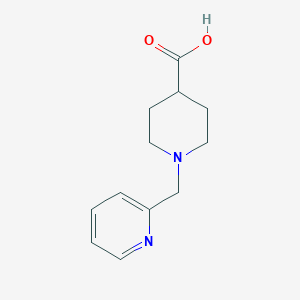![molecular formula C8H10O3 B065638 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one CAS No. 184007-11-2](/img/structure/B65638.png)
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one is a synthetic organic compound that belongs to the family of spiroketals. It has been studied for its potential applications in various fields, including medicinal chemistry and material science. 4]nonane-2-one.
Mechanism of Action
The mechanism of action of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have reported that this compound exhibits cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one is its potential as a building block for the synthesis of novel materials with unique properties. It can also be used as a tool compound in medicinal chemistry studies to investigate the mechanism of action of enzymes involved in cell growth and proliferation. However, one of the limitations is its moderate yield in the synthesis method, which can affect the efficiency of lab experiments.
Future Directions
There are several future directions for the study of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of the product. Another direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, the use of this compound as a building block for the synthesis of novel materials with unique properties can also be explored in the future.
Synthesis Methods
The synthesis of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with paraformaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the spiroketal product. The yield of the synthesis method is reported to be moderate, and the purity of the product can be improved by further purification methods.
Scientific Research Applications
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one has been studied for its potential applications in medicinal chemistry and material science. In medicinal chemistry, it has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. In material science, it has been explored as a building block for the synthesis of novel materials with unique properties.
Properties
| 184007-11-2 | |
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-methylidene-1,3-dioxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H10O3/c1-6-8(4-2-3-5-8)11-7(9)10-6/h1-5H2 |
InChI Key |
VGZXOYFTJRHFID-UHFFFAOYSA-N |
SMILES |
C=C1C2(CCCC2)OC(=O)O1 |
Canonical SMILES |
C=C1C2(CCCC2)OC(=O)O1 |
synonyms |
1,3-Dioxaspiro[4.4]nonan-2-one, 4-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


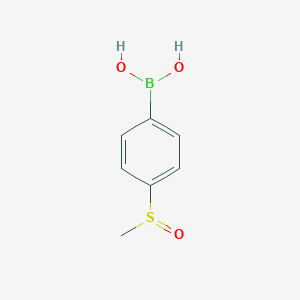
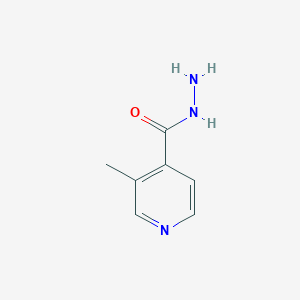
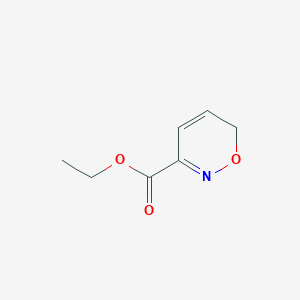
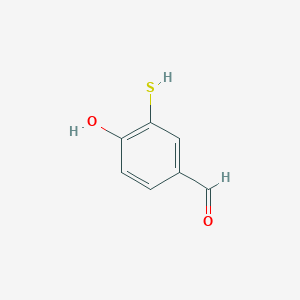
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
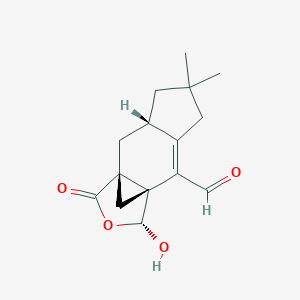
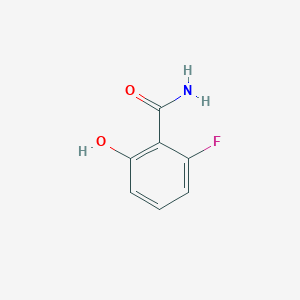
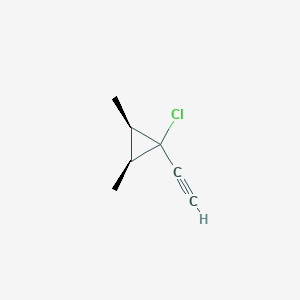
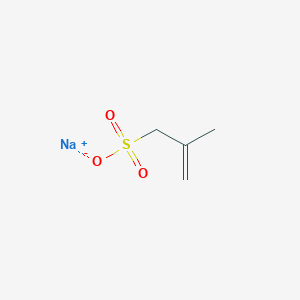
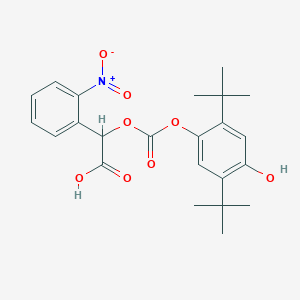
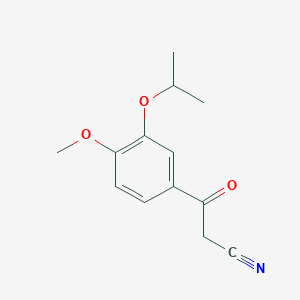
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
